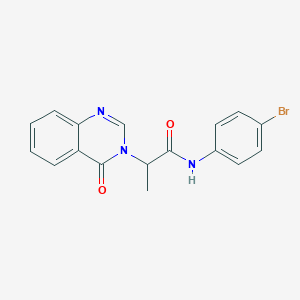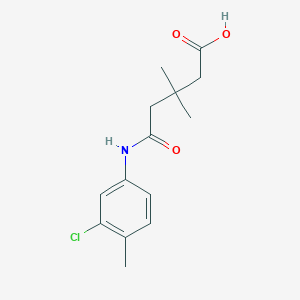
2-Methylphenyl 8-quinolinesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylphenyl 8-quinolinesulfonate, also known as MQS, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinolinesulfonates and has been used as a fluorescent probe for the detection of proteins and other biomolecules. MQS has also been studied for its potential applications in drug discovery and medical diagnostics.
作用機序
The mechanism of action of 2-Methylphenyl 8-quinolinesulfonate is not fully understood. It is believed to bind to proteins through hydrophobic interactions and hydrogen bonding. The binding of 2-Methylphenyl 8-quinolinesulfonate to proteins can induce conformational changes, resulting in a change in fluorescent intensity. 2-Methylphenyl 8-quinolinesulfonate has also been shown to inhibit the activity of enzymes by binding to their active sites.
Biochemical and Physiological Effects:
2-Methylphenyl 8-quinolinesulfonate has been shown to have several biochemical and physiological effects. It has been shown to selectively bind to proteins, resulting in a change in fluorescent intensity. 2-Methylphenyl 8-quinolinesulfonate has also been shown to inhibit the activity of enzymes, leading to an increase in acetylcholine levels and improved cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of 2-Methylphenyl 8-quinolinesulfonate is its high selectivity for proteins and enzymes. This property makes it an excellent tool for the detection of these biomolecules in biological samples. Another advantage is its ease of synthesis and purification, which makes it readily available for research applications.
One of the limitations of 2-Methylphenyl 8-quinolinesulfonate is its potential toxicity. It has been shown to induce cytotoxicity in several cell lines at high concentrations. Another limitation is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several future directions for the research and development of 2-Methylphenyl 8-quinolinesulfonate. One area of research is the development of new fluorescent probes based on the structure of 2-Methylphenyl 8-quinolinesulfonate. These probes could have improved selectivity and sensitivity for the detection of proteins and other biomolecules.
Another area of research is the development of new applications for 2-Methylphenyl 8-quinolinesulfonate in drug discovery and medical diagnostics. 2-Methylphenyl 8-quinolinesulfonate has shown promise as an inhibitor of enzymes involved in the breakdown of acetylcholine, and further research could lead to the development of new drugs for the treatment of cognitive disorders.
In conclusion, 2-Methylphenyl 8-quinolinesulfonate is a versatile chemical compound that has been widely used in scientific research. Its high selectivity for proteins and enzymes makes it an excellent tool for the detection of these biomolecules in biological samples. Further research and development of 2-Methylphenyl 8-quinolinesulfonate could lead to the development of new fluorescent probes and drugs for the treatment of cognitive disorders.
合成法
2-Methylphenyl 8-quinolinesulfonate can be synthesized by reacting 2-methylphenol and 8-hydroxyquinoline-5-sulfonic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction, and the resulting product is purified by recrystallization. The purity of the synthesized 2-Methylphenyl 8-quinolinesulfonate can be confirmed by NMR and mass spectrometry.
科学的研究の応用
2-Methylphenyl 8-quinolinesulfonate has been used in a wide range of scientific research applications. One of the most significant applications is its use as a fluorescent probe for the detection of proteins. 2-Methylphenyl 8-quinolinesulfonate has been shown to selectively bind to proteins such as bovine serum albumin and human serum albumin, resulting in a change in fluorescent intensity. This property has been used to develop assays for the detection of these proteins in biological samples.
2-Methylphenyl 8-quinolinesulfonate has also been studied for its potential applications in drug discovery. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which has been shown to improve cognitive function in animal models.
特性
製品名 |
2-Methylphenyl 8-quinolinesulfonate |
|---|---|
分子式 |
C16H13NO3S |
分子量 |
299.3 g/mol |
IUPAC名 |
(2-methylphenyl) quinoline-8-sulfonate |
InChI |
InChI=1S/C16H13NO3S/c1-12-6-2-3-9-14(12)20-21(18,19)15-10-4-7-13-8-5-11-17-16(13)15/h2-11H,1H3 |
InChIキー |
NJGCOCJXAAHAKE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
正規SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)
![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)
![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)

![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)

![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)

![6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)

